pKa Differences Across Regioisomers
The predicted acid dissociation constant (pKa) of (4-chloropyrimidin-2-yl)boronic acid is 6.08 ± 0.53 . This value is higher (weaker acid) than that of its two closest commercially available regioisomers: 2-chloropyrimidine-4-boronic acid (pKa 5.83 ± 0.53) and 2-chloropyrimidine-5-boronic acid (pKa 5.03 ± 0.11) [1]. The ~1.05 log unit difference between the target compound and the 5-boronic acid isomer corresponds to an approximately 11-fold difference in acid dissociation equilibrium, which influences boronic acid speciation under physiological and reaction conditions (e.g., Suzuki coupling at near-neutral pH).
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa = 6.08 ± 0.53 |
| Comparator Or Baseline | 2-Chloropyrimidine-4-boronic acid (pKa 5.83 ± 0.53); 2-Chloropyrimidine-5-boronic acid (pKa 5.03 ± 0.11) |
| Quantified Difference | ΔpKa = +0.25 vs. 4-isomer; ΔpKa = +1.05 vs. 5-isomer |
| Conditions | Predicted values using ACD/Labs or analogous in silico method; all values reported ± uncertainty as listed by source database |
Why This Matters
Higher pKa indicates lower acidity, affecting boronic acid speciation—the neutral trigonal form dominates at physiological pH for the target compound more so than for the 5-isomer, which may alter binding interactions in biological contexts and reactivity in pH-sensitive coupling conditions.
- [1] ChemicalBook. 2-Chloropyrimidine-5-boronic acid, CAS 1003845-06-4: pKa 5.03±0.11 (Predicted). https://www.chemicalbook.cn/CASEN_1003845-06-4.htm (accessed 2026). View Source
